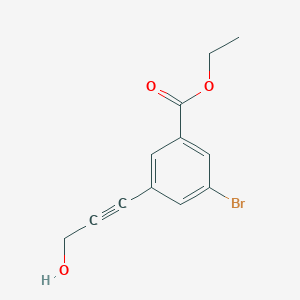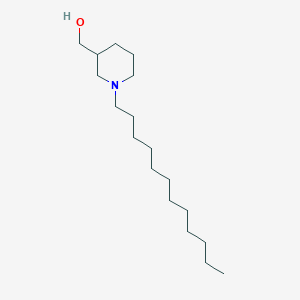
(1-Dodecylpiperidin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Dodecylpiperidin-3-YL)methanol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and the dodecyl group is a long-chain alkyl group with twelve carbon atoms The methanol group is attached to the third position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpiperidin-3-YL)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides.
Attachment of Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Dodecylpiperidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the production of materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of (1-Dodecylpiperidin-3-YL)methanol would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1-Dodecylpiperidin-4-YL)methanol: Similar structure but with the methanol group attached to the fourth position of the piperidine ring.
(1-Dodecylpiperidin-3-YL)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-Dodecylpiperidin-3-YL)methanol is unique due to the specific positioning of the methanol group on the piperidine ring and the presence of the long dodecyl chain. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
189511-26-0 |
|---|---|
Fórmula molecular |
C18H37NO |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
(1-dodecylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-18(16-19)17-20/h18,20H,2-17H2,1H3 |
Clave InChI |
DHCXSZBBYGQAOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


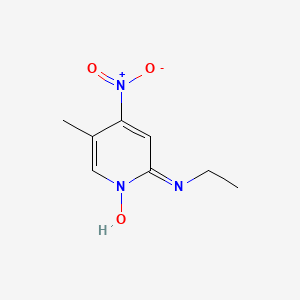

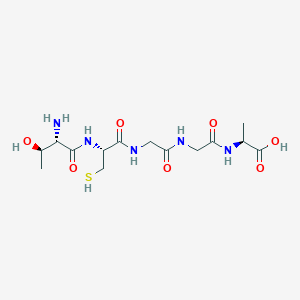
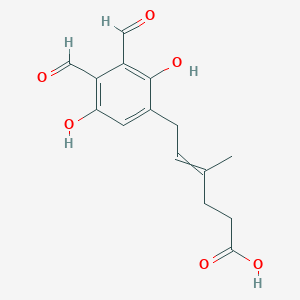
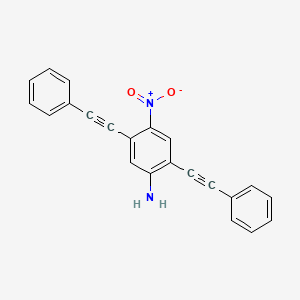
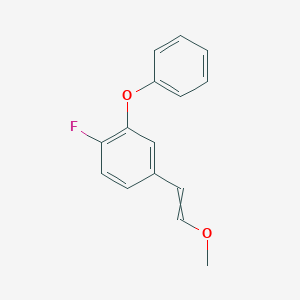
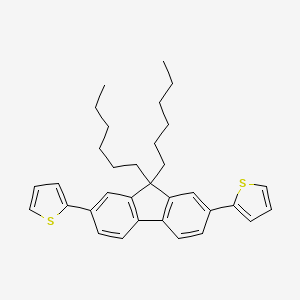
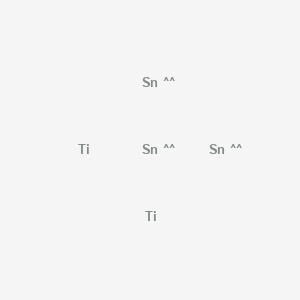

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
